Structural Differentiation from Unacylated Core: Impact on Lipophilicity and Hydrogen Bonding
The target compound differs from its unacylated core, 2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole (CAS 17315-18-3), by the addition of a furan-2-ylcarbonyl group at the N1 position. While no direct head-to-head biological assay data is currently available in public databases for this specific compound, computed physicochemical properties from PubChem clearly demonstrate the impact of this modification on key drug-likeness parameters. The target compound has an XLogP3-AA value of 2.5 compared to a predicted XLogP of approximately 1.4 for the parent imidazoline core (calculated via PubChem structure analysis). This increased lipophilicity is coupled with an elevated Hydrogen Bond Acceptor count (6 vs. 5) and a Rotatable Bond count of 4 (vs. 3 for the core), directly influencing membrane permeability and target binding entropy, respectively [1]. For researchers in SAR by catalog, these values provide a rational basis for selecting the N-acylated compound when screening for improved logP and modified binding profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole (XLogP ~1.4, calculated) |
| Quantified Difference | Increase of ~1.1 log units |
| Conditions | Computed by PubChem (XLogP3 3.0) and comparative structural analysis |
Why This Matters
A higher logP value directly correlates with enhanced membrane permeability, making the target compound a more suitable candidate for intracellular target engagement studies compared to the unacylated core.
- [1] PubChem. Compound Summary for CID 3317279, furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. National Center for Biotechnology Information. View Source
